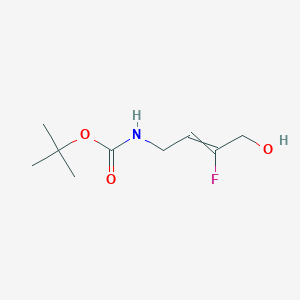
Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “MFCD18831438” is a triazolo ring compound methanesulfonate crystal form This compound is notable for its unique structural properties and potential applications in various scientific fields
Méthodes De Préparation
The preparation of the triazolo ring compound methanesulfonate crystal form involves specific synthetic routes and reaction conditions. The preparation method is designed to be simple and suitable for industrial large-scale production. The process typically involves the formation of the methanesulfonate crystal form, which is selected from a specific crystal form A-I. This method ensures good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .
Analyse Des Réactions Chimiques
The triazolo ring compound methanesulfonate crystal form undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted triazolo ring compounds.
Applications De Recherche Scientifique
The triazolo ring compound methanesulfonate crystal form has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is explored for its potential therapeutic properties, including its use in pharmaceutical compositions. The compound’s stability and solubility make it an attractive candidate for drug development and other biomedical applications .
Mécanisme D'action
The mechanism of action of the triazolo ring compound methanesulfonate crystal form involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The precise molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
The triazolo ring compound methanesulfonate crystal form can be compared with other similar compounds, such as other triazolo ring derivatives and methanesulfonate salts. Similar compounds include triazolo ring compounds with different substituents or functional groups. The uniqueness of the triazolo ring compound methanesulfonate crystal form lies in its specific crystal form and the associated properties, such as solubility and stability. These properties make it distinct from other similar compounds and suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H16FNO3 |
|---|---|
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
tert-butyl N-(3-fluoro-4-hydroxybut-2-enyl)carbamate |
InChI |
InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-5-4-7(10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13) |
Clé InChI |
DVEMVHCJYUKOPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC=C(CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


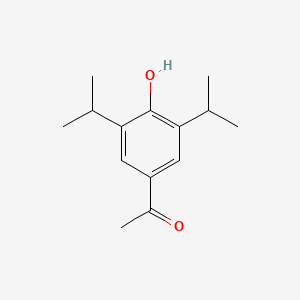
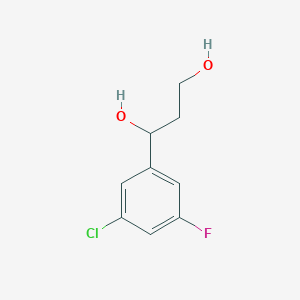
![7-Amino-5-methylthio-2-(2-thienyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13679867.png)

![[3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13679879.png)

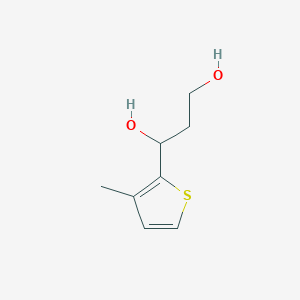
![(2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride](/img/structure/B13679899.png)
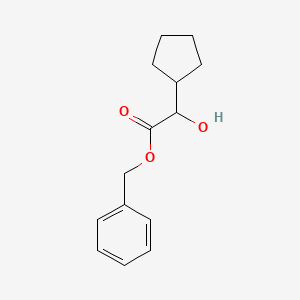
![methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B13679915.png)
![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13679916.png)
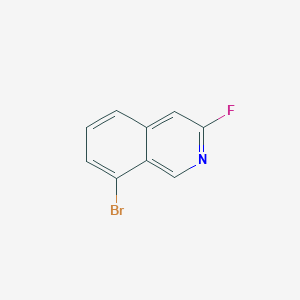
![8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13679922.png)

